![molecular formula C25H34N4O7S2 B4332038 N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea](/img/structure/B4332038.png)
N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea
Übersicht
Beschreibung
N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea, commonly known as DEBIO-0617, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DEBIO-0617 is a urea derivative that has been shown to inhibit the activity of several protein kinases, including the cyclin-dependent kinases CDK1 and CDK2, which play a crucial role in cell division and proliferation.
Wirkmechanismus
DEBIO-0617 exerts its antitumor effects by inhibiting the activity of CDK1 and CDK2, which are key regulators of the cell cycle. CDK1 and CDK2 play a crucial role in the progression of the cell cycle and are overexpressed in many types of cancer. By inhibiting the activity of these kinases, DEBIO-0617 blocks the proliferation of cancer cells and induces cell death.
Biochemical and Physiological Effects:
DEBIO-0617 has been shown to have a selective inhibitory effect on CDK1 and CDK2, with minimal activity against other kinases. This selectivity is thought to contribute to the relatively low toxicity of DEBIO-0617 in preclinical models. However, further studies are needed to fully understand the biochemical and physiological effects of DEBIO-0617.
Vorteile Und Einschränkungen Für Laborexperimente
DEBIO-0617 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. Additionally, its selective inhibition of CDK1 and CDK2 makes it a valuable tool for studying the role of these kinases in cell cycle regulation and cancer progression.
However, there are also limitations to the use of DEBIO-0617 in laboratory experiments. Its selectivity for CDK1 and CDK2 may limit its usefulness in studying the effects of other kinases on cell cycle regulation. Additionally, its potential therapeutic applications may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on DEBIO-0617. One area of interest is the development of combination therapies using DEBIO-0617 and other targeted inhibitors to enhance its antitumor effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DEBIO-0617 and its potential therapeutic applications in the treatment of cancer. Finally, the development of more selective CDK inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
DEBIO-0617 has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of various types of cancer. The inhibition of CDK1 and CDK2 activity by DEBIO-0617 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.
Eigenschaften
IUPAC Name |
1,3-diethyl-1,3-bis(4-morpholin-4-ylsulfonylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O7S2/c1-3-28(21-5-9-23(10-6-21)37(31,32)26-13-17-35-18-14-26)25(30)29(4-2)22-7-11-24(12-8-22)38(33,34)27-15-19-36-20-16-27/h5-12H,3-4,13-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMRFZBMYDUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N(CC)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-1,3-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



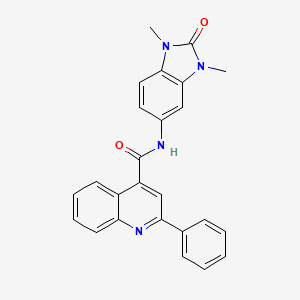
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide](/img/structure/B4331973.png)
![{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}(4-methylphenyl)methanone](/img/structure/B4331990.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)
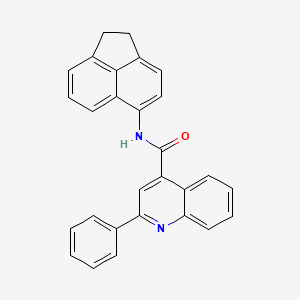
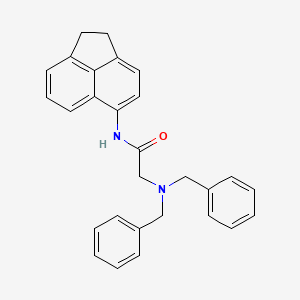
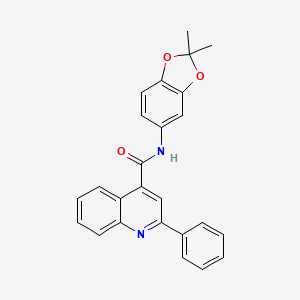
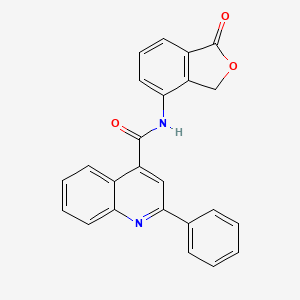
![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)

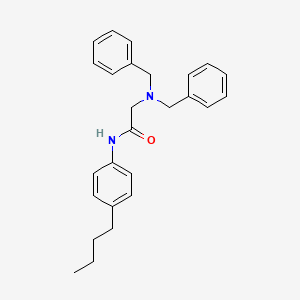
![N-[4-(acetylamino)benzyl]-2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4332066.png)